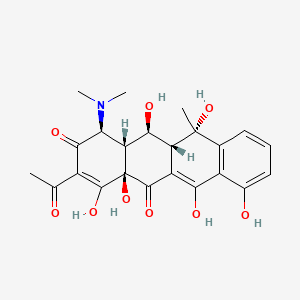
Terramycin-X
Vue d'ensemble
Description
Terramycin-X, or Oxytetracycline, is a product of the metabolism of Streptomyces rimosus and is part of the family of tetracycline antibiotics . It is primarily bacteriostatic and is thought to exert its antimicrobial effect by inhibiting protein synthesis . Oxytetracycline is active against a wide range of gram-negative and gram-positive organisms .
Synthesis Analysis
The total synthesis of this compound was achieved by Hans Muxfeldt . The A and B rings were assembled by a strategy that generated a CD ring precursor and built out to the A ring . The synthesis features a domino Dieckmann cyclization reaction for the construction of the tetracycline nucleus .Chemical Reactions Analysis
The biosynthesis of this compound involves the formation of all of the ring fusion bonds . A Grignard reaction introduces the methyl group of the later C ring and the target compound is reached by alkaline hydrolysis of the acetate followed by a Jones oxidation .Applications De Recherche Scientifique
Clinical and Experimental Observations
Terramycin has shown remarkable antimicrobial activity in both experimental laboratory infections and in the treatment of various clinical conditions, including Rocky Mountain spotted fever, murine typhus, pneumococcal infections, and Salmonella infections. It has also been effective in laboratory studies of rickettsial infections and mouse tularemia (Bauer et al., 1950).
Pharmacology in Experimental Animals
Terramycin has demonstrated activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, rickettsiae, and certain viruses in experimental animals (P'an et al., 1950).
Susceptibility of Various Bacteria
Terramycin has been found to be more effective against certain strains of bacteria compared to other antibiotics, such as aureomycin. It is notably more effective against Gram-positive than Gram-negative bacteria and shows less susceptibility to inactivation by serum (Bliss et al., 1950).
Experimental Ocular Tuberculosis
Terramycin has shown a therapeutic effect in experimental research on ocular tuberculosis, despite Mycobacterium tuberculosis showing some resistance to the action of the antibiotic (Lepri & Capalbi, 1952).
Impact on Bull Spermatozoa
Research indicates that terramycin hydrochloride can be added to diluted bovine semen without spermicidal effects, acting as a bacteriostatic and/or bactericidal agent (Stallcup & McCartney, 1953).
Chemical and Physical Properties
Terramycin is an amphoteric substance forming crystalline acid and basic salts. It is soluble in water and various polar organic solvents, with stability that compares favorably with more stable antibiotics (Regna & Solomons, 1950).
Rickettsiostatic Agent in Scrub Typhus
Terramycin has been beneficial in treating infections caused by several rickettsial agents and has shown effectiveness in treating Malayan patients suffering from scrub typhus (Smadel et al., 1950).
Mécanisme D'action
Target of Action
Terramycin-X primarily targets the 30S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, this compound can effectively inhibit protein synthesis, thereby preventing bacterial growth .
Mode of Action
This compound inhibits bacterial growth by preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature . By blocking this critical step in protein synthesis, this compound prevents the bacteria from producing essential proteins, thereby inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, this compound prevents the proper functioning of this pathway, leading to a halt in protein production and thus bacterial growth .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, this compound effectively halts the growth of bacteria, making it a potent antibiotic for treating a variety of bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, after medication, more than 70% of tetracycline antibiotics like this compound are excreted and released in active form into the environment via urine and feces from humans and animals . Their highly hydrophilic character and low volatility result in significant persistence in the aquatic environment . The presence of such drugs in the environment could affect the growth of some terrestrial and aquatic species .
Safety and Hazards
Terramycin-X is not for human use . It may cause genetic defects, cancer, and may damage the unborn child . Symptoms of chronic exposure to tetracyclines include redness and swelling of the skin, rash, chills, tooth discoloration, yellowing of the skin and eyes, nausea, vomiting, diarrhea, stomach pain, and chest pain .
Propriétés
IUPAC Name |
(1S,4aR,11S,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11,12-hexahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO9/c1-8(25)11-18(28)16(24(3)4)15-19(29)14-13(21(31)23(15,33)20(11)30)17(27)12-9(22(14,2)32)6-5-7-10(12)26/h5-7,14-16,19,26-27,29-30,32-33H,1-4H3/t14-,15-,16+,19+,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXLMWZQCURUMB-JSILLTCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2(C(C(C3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)O)C(C1=O)N(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C([C@@]2([C@@H]([C@H]([C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)O)[C@@H](C1=O)N(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801101239 | |
| Record name | (4S,4aR,5S,5aR,6S,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7647-65-6 | |
| Record name | Oxytetracycline, 2-acetyl-2-de(aminocarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S,4aR,5S,5aR,6S,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETYL-2-DECARBAMOYLOXYTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNV80I68DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B3330860.png)
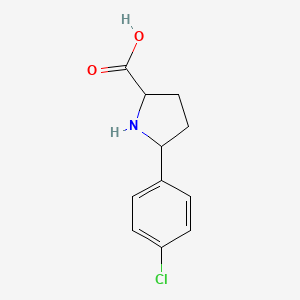

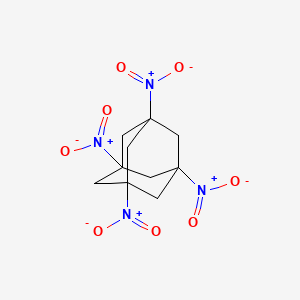



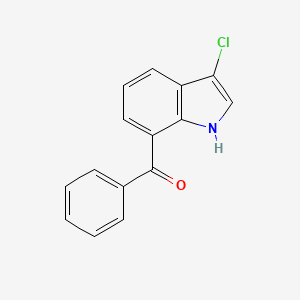
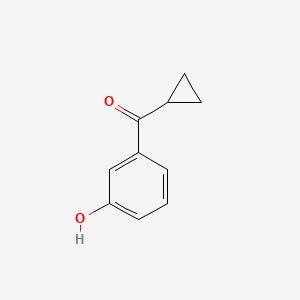



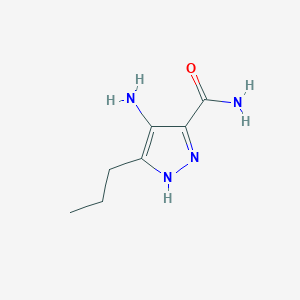
![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)